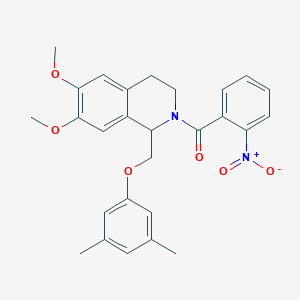

(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone

Description

The compound "(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone" (hereafter referred to as Compound A) is a synthetic isoquinoline derivative featuring a 3,5-dimethylphenoxymethyl substituent and a 2-nitrophenyl methanone group. This article provides a detailed comparison of Compound A with structurally related analogs, focusing on molecular features, physicochemical properties, and hypothesized biological activities.

Properties

IUPAC Name |

[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(2-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O6/c1-17-11-18(2)13-20(12-17)35-16-24-22-15-26(34-4)25(33-3)14-19(22)9-10-28(24)27(30)21-7-5-6-8-23(21)29(31)32/h5-8,11-15,24H,9-10,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIMRVWKNIRHFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4[N+](=O)[O-])OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone is a complex organic molecule with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound features a unique structure that combines an isoquinoline core with various functional groups. The molecular formula is , and it has a molecular weight of approximately 420.52 g/mol. The presence of the dimethoxy and nitrophenyl groups suggests potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising properties:

- Antimicrobial Activity : Studies indicate that the compound exhibits significant antibacterial properties against various strains of bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential : Preliminary investigations have shown that the compound can induce apoptosis in cancer cell lines. The isoquinoline structure is known for its ability to interact with DNA and inhibit cell proliferation.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Antimicrobial Activity

A series of tests conducted against Gram-positive and Gram-negative bacteria indicated that the compound has a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL. Comparative studies with standard antibiotics showed that it possesses comparable efficacy against resistant strains .

Anticancer Studies

In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after 24 hours of treatment, suggesting that the compound activates intrinsic apoptotic pathways .

Anti-inflammatory Mechanism

In a model of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests that it may modulate inflammatory responses through NF-kB signaling pathways .

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in "Journal of Antimicrobial Chemotherapy" evaluated the compound's effects on Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial load when treated with concentrations above 20 µg/mL .

- Cancer Cell Line Testing : In research presented at the "Annual Cancer Research Conference", the compound was tested against various cancer cell lines, demonstrating a significant reduction in cell proliferation rates, particularly in melanoma cells .

- Inflammation Model Experiment : A laboratory study utilizing murine models found that administration of the compound prior to LPS exposure led to reduced paw swelling and lower systemic inflammatory markers, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural Features

Compound A shares a core 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold with several analogs. Key structural variations lie in the substituents on the phenoxy and aryl methanone groups:

*Calculated molecular weight based on formula.

- The 3,5-bis(trifluoromethyl)phenyl group in V013-4836 enhances electronegativity and metabolic stability due to fluorine atoms, a feature absent in Compound A .

Physicochemical Properties

Data from screening reports () highlight trends in solubility and lipophilicity:

Lipophilicity :

- Solubility: Methoxy and nitro substituents generally reduce aqueous solubility. Compound A’s dimethylphenoxy group may further limit solubility compared to K407-0249’s 4-methoxyphenoxy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.